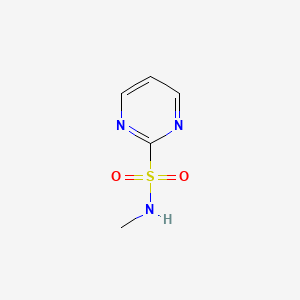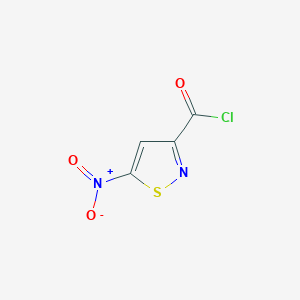
2-Amino-3,5-dichloro-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core. This compound is typically a white or off-white crystalline solid and is soluble in common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in the presence of a base . The reaction proceeds as follows:
Step 1: Preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.
Step 2: Reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-3,5-dichloro-N-(substituted)benzamides.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dichloro-N-cyclopropylbenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,5-dichloro-N-methylbenzamide
- 2-Amino-3,5-dichloro-N-ethylbenzamide
- 2-Amino-3,5-dichloro-N-propylbenzamide
Uniqueness
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
63887-24-1 |
|---|---|
Molekularformel |
C10H10Cl2N2O |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
2-amino-3,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(13)8(12)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
InChI-Schlüssel |
RCKAZFXRCGMGSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)


![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)

![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)



